molecular formula C15H22O4S B3048488 (trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate CAS No. 170811-08-2

(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate

Cat. No.: B3048488
CAS No.: 170811-08-2
M. Wt: 298.4 g/mol
InChI Key: ASIMZMWFIWAOJZ-UHFFFAOYSA-N
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Description

(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C15H22O4S and a molecular weight of 298.4 g/mol.

Scientific Research Applications

This compound has several scientific research applications. It is used in the synthesis of other chemical compounds and as an intermediate in various chemical reactions . In the industry, it is used in the production of pharmaceuticals and other chemical products .

Safety and Hazards

Safety data sheets indicate that this compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Preparation Methods

The synthesis of (trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate involves several steps. One method includes the regio- and diastereoselective synthesis of trans-3,4-diaryldihydrocoumarins via metal-free [4+2] annulation of ynamides with o-hydroxybenzyl alcohols . This process is characterized by a wide substrate scope, good functional group tolerance, and efficiency on a gram scale . Industrial production methods often involve the use of strong bases and solvents such as aliphatic ethers, cyclic ethers, dialkylsulfoxides, or dialkyl sulfones .

Chemical Reactions Analysis

(trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include strong acids and bases, as well as metal catalysts . Major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of (trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways . These interactions can lead to various biological effects, depending on the specific application and context . The compound may interact with enzymes, receptors, or other proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar compounds to (trans-4-(Hydroxymethyl)cyclohexyl)methyl 4-methylbenzenesulfonate include trans-1,4-cyclohexanediMethanol Monotosylate and other hydroxymethylated derivatives . These compounds share similar chemical structures and properties but may differ in their specific applications and effects . The uniqueness of this compound lies in its specific molecular structure and the resulting chemical and biological properties .

Properties

IUPAC Name

[4-(hydroxymethyl)cyclohexyl]methyl 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O4S/c1-12-2-8-15(9-3-12)20(17,18)19-11-14-6-4-13(10-16)5-7-14/h2-3,8-9,13-14,16H,4-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIMZMWFIWAOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437643
Record name trans-4-(hydroxymethyl)cyclohexylmethyl toluene-4-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170811-08-2
Record name trans-4-(hydroxymethyl)cyclohexylmethyl toluene-4-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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